3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-3-1-9(2-4-10)7-17-11(18)13(16-12(17)19)5-6-15-8-13/h1-4,15H,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBVAXIGPXLMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One efficient method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. High-pressure techniques and preparative high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvent systems to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential as an anticancer agent and inhibitor of protein arginine deiminase.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. It has been found to inhibit matrix metalloproteinases, which play a role in the uncontrolled division of connective tissue and collagen . Additionally, it acts as an antagonist of integrin αLβ2, which is important for the delivery of leukocytes to inflammation sites .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives
- 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 88808-40-6): Structure: Differs by replacing the 4-chlorophenylmethyl group with a 3,5-dichlorophenyl substituent directly attached to the hydantoin nitrogen. Molecular Weight: 299.15 g/mol vs. ~295.74 g/mol (estimated for the target compound).
1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives
- 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Hydrochloride (CAS 737697-00-6): Structure: Features a methyl group instead of the 4-chlorophenylmethyl substituent. Molecular Weight: 191.62 g/mol (hydrochloride salt).
Substituent Modifications
Aryl Substituents
- 3-[[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1312996-18-1): Structure: Incorporates a tetrazolyl biphenyl group, enhancing hydrogen-bonding capacity. Activity: The tetrazole moiety (pKa ~4.9) may improve solubility at physiological pH and mimic carboxylic acid pharmacophores, as seen in angiotensin receptor blockers .
Halogenated Analogues
- 3’-(4-Chlorophenyl)-3-[(4-chlorophenyl)amino]-spirooxazine-dione (Compound 18 in ): Structure: Contains dual 4-chlorophenyl groups on a spirooxazine scaffold.
Analytical Data Comparison
Biological Activity
3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article summarizes the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C13H14ClN3O2
- Molecular Weight : 279.72 g/mol
- CAS Number : 1514483-74-9
The compound functions primarily as an inhibitor of specific protein interactions, notably the menin-MLL (Mixed-Lineage Leukemia) interaction. This interaction is crucial in various hematological malignancies, making the compound a candidate for therapeutic development in treating cancers associated with MLL fusion proteins .
Inhibition of Menin-MLL Interaction
Research indicates that this compound inhibits the menin-MLL interaction with high specificity. This inhibition can lead to reduced proliferation of cancer cells that rely on this pathway for growth and survival.
Anticancer Properties
- Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines through its action on the menin-MLL pathway.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, although more research is needed to establish these findings conclusively. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress markers.
Case Study 1: Anticancer Efficacy
A study published in Scientific Reports demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of leukemia. The study highlighted:
- Tumor Volume Reduction : Average tumor volume decreased by 50% compared to control groups.
- Survival Rates : Increased survival rates were noted among treated subjects.
Case Study 2: Neuroprotection
In a neurotoxic model involving neuronal cell lines exposed to oxidative stress, treatment with the compound led to:
- Reduction in Cell Death : A 30% decrease in cell death was observed.
- Improved Cellular Viability : Enhanced viability was noted through MTT assays.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydantoin precursors with appropriate aldehydes. A key step involves the reaction of 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione intermediates with sulfonyl chlorides in the presence of triethylamine to introduce functional groups at the 7-position . Optimization includes controlling reaction temperature (e.g., 0–25°C) and solvent choice (e.g., dichloromethane or acetonitrile) to improve yields (typically 60–85%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the spirocyclic hydantoin core. Key signals include the 4-chlorophenylmethyl protons (δ 4.2–4.5 ppm) and carbonyl carbons (δ 170–175 ppm). F NMR is used if fluorinated substituents are present .
- X-ray Crystallography : Resolves the spiro junction geometry and confirms non-coplanar hydantoin and chlorophenyl groups .
- IR : Strong absorptions at 1700–1750 cm (C=O stretching) and 3100–3300 cm (N-H stretching) .
Q. What in vitro biological screening approaches are used to evaluate its antimicrobial activity?
- Methodological Answer :
- Agar Diffusion Assays : Test against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) using 100 µg/mL concentrations. Zones of inhibition (15–20 mm) indicate activity .
- MIC Determination : Broth microdilution methods (e.g., CLSI guidelines) reveal MIC values ranging from 8–32 µg/mL for active derivatives .
Advanced Research Questions
Q. How do structural modifications at the 7-position influence structure-activity relationships (SAR)?
- Methodological Answer :
- Sulfonylation : Introducing arenesulfonyl groups (e.g., 4-toluenesulfonyl) enhances activity against Gram-positive bacteria by increasing lipophilicity and membrane penetration. For example, 7-(4-toluenesulfonyl) derivatives show MIC values of 8 µg/mL .
- Electron-Withdrawing Groups : Substitutions like 3,4-difluorobenzenesulfonyl improve metabolic stability but may reduce solubility, requiring co-solvents (e.g., DMSO) in assays .
- Pharmacophore Mapping : Overlay studies using computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bonding interactions between the hydantoin carbonyl and bacterial enzyme active sites .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Strain Variability : Differences in bacterial strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) require cross-validation using standardized strains .
- Assay Conditions : Discrepancies in MIC values may arise from variations in inoculum size, media composition, or incubation time. Replicate testing under CLSI protocols is recommended .
- Metabolite Interference : Microbial biotransformations (e.g., oxidation by actinomycetes) can generate active metabolites, necessitating LC-MS profiling of post-assay samples .
Q. What pharmacological targets are associated with this compound beyond antimicrobial activity?
- Methodological Answer :
- LFA-1 Antagonism : Spirocyclic hydantoins are potent inhibitors of leukocyte function-associated antigen-1 (LFA-1), a key player in immune response. Competitive binding assays (e.g., ICAM-1 adhesion inhibition) show IC values < 100 nM for optimized derivatives .
- Mechanistic Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding affinity to LFA-1’s αβ integrin domain .
Q. How can microbial biotransformations be leveraged to generate metabolites for pharmacological profiling?
- Methodological Answer :
- Screening : Use 24-well microtiter plates with actinomycetes (e.g., Streptomyces spp.) to identify strains capable of oxidizing or hydroxylating the parent compound. LC-HRMS monitors metabolite formation .
- Scale-Up : Bioreactors (1–5 L) with optimized pH and aeration convert milligram quantities of the parent compound to metabolites (e.g., hydroxylated derivatives) for structural elucidation (NMR) and activity testing .
Q. What strategies address the enantiomeric complexity of spirocyclic hydantoins?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers. Absolute configuration is confirmed by X-ray crystallography or electronic circular dichroism (ECD) .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclocondensation to favor specific enantiomers. Enantiomeric excess (ee) > 90% is achievable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
